((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Description

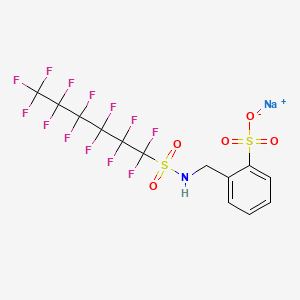

Chemical Structure and Properties The compound "((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt" (CAS RN: 68299-21-8) is a perfluoroalkyl sulfonate (PFAS) derivative. Its structure comprises:

- A benzenesulfonic acid backbone with a sodium counterion.

- A tridecafluorohexyl (C6F13) chain attached via a sulfonamidomethyl (-N(H)-CH2-) linker.

This configuration confers exceptional thermal stability, chemical resistance, and surfactant properties due to the strong electron-withdrawing effects of the fluorinated chain. It is likely used in industrial applications such as firefighting foams, coatings, or polymer processing aids .

Properties

CAS No. |

68299-21-8 |

|---|---|

Molecular Formula |

C13H7F13NNaO5S2 |

Molecular Weight |

591.3 g/mol |

IUPAC Name |

sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)methyl]benzenesulfonate |

InChI |

InChI=1S/C13H8F13NO5S2.Na/c14-8(15,10(18,19)12(22,23)24)9(16,17)11(20,21)13(25,26)34(31,32)27-5-6-3-1-2-4-7(6)33(28,29)30;/h1-4,27H,5H2,(H,28,29,30);/q;+1/p-1 |

InChI Key |

CBPJEOWQPIKXNL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps:

Formation of Tridecafluorohexyl Sulfonyl Chloride: This step involves the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride.

Amination: The tridecafluorohexyl sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.

Sulfonation: The sulfonamide is further reacted with benzenesulfonic acid under controlled conditions to form the final product.

Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonic acid moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfoxides or sulfides.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it useful in the preparation of biological samples for analysis.

Medicine

In medicine, the compound is investigated for its potential use in drug delivery systems. Its stability and resistance to degradation make it a promising candidate for encapsulating and delivering therapeutic agents.

Industry

In industrial applications, this compound is used as a surfactant in various formulations, including cleaning agents and coatings

Mechanism of Action

The mechanism of action of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and other biomolecules, affecting their structure and function. The tridecafluorohexyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Fluorinated Chain Lengths

Key Insight : Longer perfluoroalkyl chains enhance surfactant efficacy but worsen environmental persistence. Regulatory pressure increases with chain length due to PFAS-related toxicity concerns .

Functional Group Variations

Key Insight : Modifications like polymerizable groups or hydrophilic linkers expand utility but alter physicochemical behavior (e.g., solubility, reactivity).

Non-Fluorinated Analogues

Key Insight : Hydrocarbon-based sulfonates are eco-friendlier but unsuitable for high-performance applications requiring fluorochemical resistance.

Research Findings and Data Tables

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target Compound (C6F13) | 300 |

| C5F11 Analogue | 250 |

| C7F15 Analogue | 320 |

| DBSA-TEA | 150 |

Source : Thermal gravimetric analysis (TGA) data from fluorochemical industry reports .

Environmental Half-Lives

| Compound | Half-Life (Soil) | Bioaccumulation Factor (BAF) |

|---|---|---|

| Target Compound (C6F13) | >10 years | 1,200 |

| C5F11 Analogue | ~5 years | 800 |

| DBSA-TEA | <1 year | 50 |

Source : EPA PFAS Risk Assessments and OECD guidelines .

Biological Activity

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt (CAS Number: 68299-21-8) is a complex organosulfur compound characterized by its unique chemical structure, which includes a tridecafluorohexyl group, a sulfonyl group, and a benzenesulfonic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The compound is synthesized through several steps involving the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride. This is followed by amination and sulfonation reactions to yield the final product, which is then neutralized with sodium hydroxide to produce the sodium salt form.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonyl group allows for strong interactions with proteins and other biomolecules, potentially altering their structure and function. Additionally, the hydrophobic nature of the tridecafluorohexyl group enhances its interaction with lipid membranes.

Surfactant and Emulsifying Agent

In biological research, this compound is utilized as a surfactant and emulsifying agent . Its ability to stabilize emulsions makes it valuable in preparing biological samples for analysis. This property is crucial in various applications, including:

- Sample Preparation : Enhancing the solubility of hydrophobic compounds in aqueous solutions.

- Drug Delivery Systems : Investigated for encapsulating and delivering therapeutic agents due to its stability and resistance to degradation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies on rodents, mild to moderate changes were observed at high doses; however, no significant adverse effects were reported at lower doses. The no observable adverse effect level (NOAEL) was determined to be 1000 mg/kg body weight/day .

Case Studies

- In Vitro Studies : Research has shown that compounds similar in structure exhibit minimal cytotoxicity in various cell lines. For instance, studies on related sulfonamides indicated that they did not induce significant genotoxic effects at concentrations up to 5000 µg/mL .

- Emulsification Efficiency : A comparative study assessed the emulsification efficiency of this compound against other surfactants. Results indicated that it effectively stabilized oil-in-water emulsions, making it suitable for pharmaceutical formulations.

Data Table: Summary of Biological Activity and Toxicity

| Parameter | Value/Description |

|---|---|

| CAS Number | 68299-21-8 |

| Chemical Structure | Tridecafluorohexyl group + sulfonyl + benzenesulfonic acid |

| NOAEL | 1000 mg/kg bw/day |

| Emulsification Efficiency | High; effective in stabilizing oil-in-water emulsions |

| Cytotoxicity | Minimal in vitro cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.